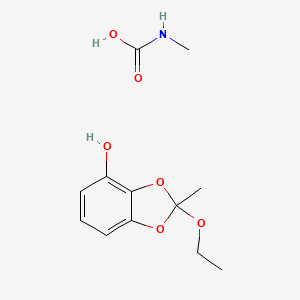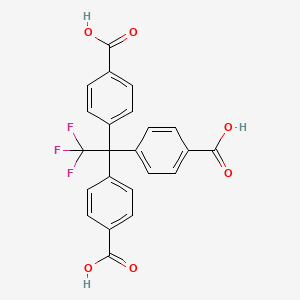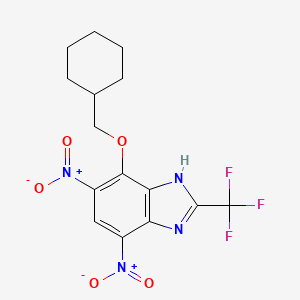![molecular formula C14H10ClNO4 B14602798 3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate CAS No. 61147-48-6](/img/structure/B14602798.png)
3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate is an organic compound that features a phenyl group substituted with a phenoxycarbonylamino group and a carbonochloridate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate typically involves the reaction of phenyl chloroformate with 3-aminophenol in the presence of a base. The reaction proceeds through the formation of an intermediate phenyl carbamate, which subsequently reacts with phosgene to yield the final product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The carbonochloridate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of carbamates or esters.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield phenol and carbon dioxide.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the phenyl group can undergo typical aromatic oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Bases: Triethylamine, sodium hydroxide, and potassium carbonate are frequently used bases.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are commonly used solvents for these reactions.
Major Products Formed
Carbamates: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Phenol: Formed by hydrolysis.
Scientific Research Applications
3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate has several applications in scientific research:
Organic Synthesis:
Materials Science: Employed in the synthesis of polymers and advanced materials with specific functional properties.
Biological Studies: Investigated for its potential as a building block in the synthesis of bioactive compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate involves the reactivity of its carbonochloridate group. This group is highly electrophilic and can react with nucleophiles to form stable covalent bonds. The phenoxycarbonylamino group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
Phenyl Chloroformate: Shares the carbonochloridate functional group but lacks the phenoxycarbonylamino substitution.
Phenyl Carbamate: Contains the carbamate functional group but does not have the carbonochloridate group.
3-Aminophenol: The starting material for the synthesis of 3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate.
Uniqueness
Its ability to undergo diverse chemical reactions and form stable products makes it a valuable compound in organic synthesis and materials science .
Properties
CAS No. |
61147-48-6 |
|---|---|
Molecular Formula |
C14H10ClNO4 |
Molecular Weight |
291.68 g/mol |
IUPAC Name |
[3-(phenoxycarbonylamino)phenyl] carbonochloridate |
InChI |
InChI=1S/C14H10ClNO4/c15-13(17)19-12-8-4-5-10(9-12)16-14(18)20-11-6-2-1-3-7-11/h1-9H,(H,16,18) |
InChI Key |
AGXCTSRFOBGBKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14602752.png)
![3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602754.png)


![1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one](/img/structure/B14602768.png)




![3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14602805.png)
